![molecular formula C18H9Cl3F3N5S B12639088 Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly due to its unique structural features that allow it to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-d]pyrimidine-2,7-diamine derivatives typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . Another approach involves the use of acetonitrile (CH3CN) and potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes in pharmaceutical manufacturing would apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Thiazolo[5,4-d]pyrimidine-2,7-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been evaluated for its interactions with biological targets, such as adenosine receptors.
Medicine: The compound has shown promise as an antiproliferative agent against cancer cell lines.
作用機序
The mechanism of action of Thiazolo[5,4-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. For instance, certain derivatives have shown high affinity for adenosine A1 and A2A receptors, which are involved in various physiological processes . The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to therapeutic effects such as antidepressant-like activity in animal models .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been studied as topoisomerase I inhibitors and show potent anticancer activity.
Thiazolo[5,4-d]thiazoles: Known for their applications in organic electronics due to their rigid planar structure and efficient intermolecular π–π overlap.
Uniqueness
Thiazolo[5,4-d]pyrimidine-2,7-diamine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to interact with multiple receptor types and its potential as an antiproliferative agent make it a valuable compound for further research and development.
特性
分子式 |
C18H9Cl3F3N5S |
|---|---|
分子量 |
490.7 g/mol |
IUPAC名 |
7-N-[3-chloro-4-(trifluoromethyl)phenyl]-2-N-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C18H9Cl3F3N5S/c19-10-2-1-3-11(20)13(10)28-17-29-14-15(25-7-26-16(14)30-17)27-8-4-5-9(12(21)6-8)18(22,23)24/h1-7H,(H,28,29)(H,25,26,27) |
InChIキー |
MNAUGXCUMJLTFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC3=C(N=CN=C3S2)NC4=CC(=C(C=C4)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


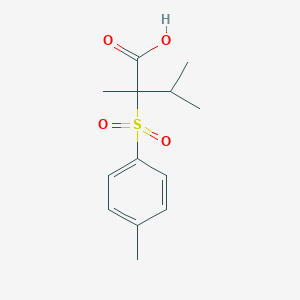
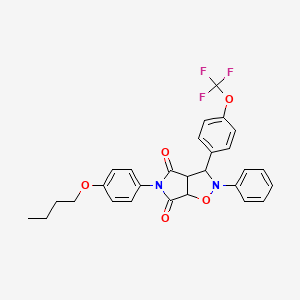

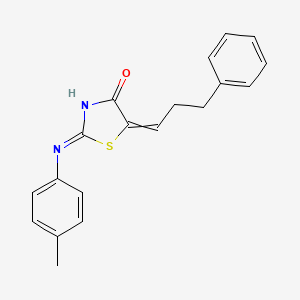
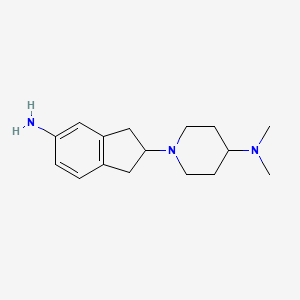
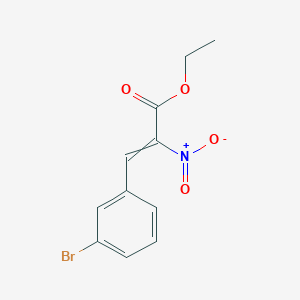
![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)

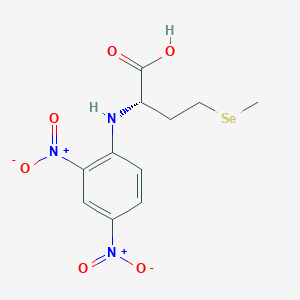
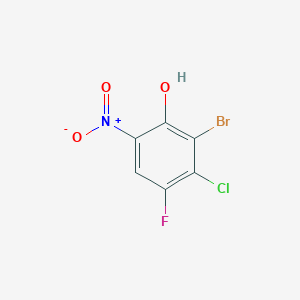

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)
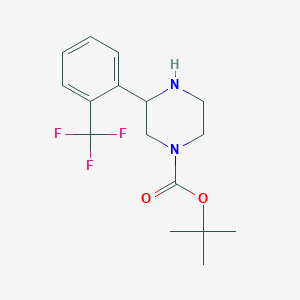
![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
